molecular formula C9H16Pt B1586937 Trimethyl(methylcyclopentadienyl)platinum(IV) CAS No. 94442-22-5

Trimethyl(methylcyclopentadienyl)platinum(IV)

Cat. No.: B1586937
CAS No.: 94442-22-5
M. Wt: 319.3 g/mol
InChI Key: WNCWUCSNEKCAAI-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Information

The systematic identification of trimethyl(methylcyclopentadienyl)platinum(IV) follows established chemical nomenclature conventions and international registry standards. The compound is officially registered under Chemical Abstracts Service (CAS) Number 94442-22-5, which serves as its unique chemical identifier in scientific databases and commercial applications. This CAS registry number provides unambiguous identification across various chemical databases and regulatory systems worldwide.

The systematic nomenclature for this compound reflects its coordination chemistry structure, where the platinum(IV) center is coordinated to both a methylcyclopentadienyl ligand and three methyl groups. According to International Union of Pure and Applied Chemistry (IUPAC) naming conventions, the compound can be designated as platinum, trimethyl[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]. The eta notation (η5) indicates the coordination mode of the cyclopentadienyl ring to the platinum center, signifying that all five carbon atoms of the ring participate in bonding with the metal.

Several synonymous names exist for this compound in scientific literature and commercial applications. The most commonly used abbreviation in research contexts is methylcyclopentadienyl trimethyl platinum, though the user has requested full names only. Alternative nomenclature includes (methylcyclopentadienyl)trimethylplatinum(IV) and (trimethyl)methylcyclopentadienylplatinum(IV), with variations in punctuation and formatting depending on the specific chemical database or supplier.

The compound is also catalogued under various molecular database identifiers, including the Molecular Formula Compound Database (MFCD) number MFCD00079665. This identifier facilitates cross-referencing across different chemical information systems and ensures consistent identification in research and commercial contexts.

Properties

IUPAC Name

carbanide;2-methylcyclopenta-1,3-diene;platinum(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7.3CH3.Pt/c1-6-4-2-3-5-6;;;;/h2,4H,3H2,1H3;3*1H3;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCWUCSNEKCAAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[CH3-].[CH3-].CC1=[C-]CC=C1.[Pt+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901015293
Record name Platinum, trimethyl((1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901015293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94442-22-5
Record name Platinum, trimethyl((1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094442225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum, trimethyl((1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901015293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Reaction Conditions

Stepwise Reaction Outline

  • Preparation of Sodium Methylcyclopentadienide : Typically synthesized by deprotonation of methylcyclopentadiene with sodium hydride or sodium metal in tetrahydrofuran (THF).

  • Formation of Trimethyl(methylcyclopentadienyl)platinum(IV) :

    • In a four-necked flask equipped with reflux condenser, thermometer, dropping funnel, and stirrer, 600 mL of toluene is introduced and purged with argon.
    • 34.5 g (94 mmol) of iodotrimethylplatinum is dissolved in toluene.
    • The solution is cooled to -78 °C.
    • A solution of 14.0 g (121 mmol) sodium methylcyclopentadienide in THF is added dropwise under stirring.
    • The mixture is stirred for 30 minutes at -78 °C, then allowed to warm gradually to room temperature and stirred for an additional 30 minutes.
    • After reaction completion, the solvent is removed under reduced pressure, yielding a slurry.
    • The slurry is subjected to vacuum distillation at 50 °C under 0.3 Torr to isolate the product as a pale yellow liquid.

Yield and Purity

  • The isolated yield is approximately 51% based on platinum content.
  • The product is confirmed by elemental analysis (Pt content ~57.5 wt%, close to calculated 58.52 wt%), ^1H-NMR, and other spectroscopic methods.
  • The compound is stable, with a melting point below -78 °C, existing as a viscous liquid at room temperature with a viscosity around 5 centipoise.
  • It exhibits high thermal stability, evaporating completely at about 170 °C under argon atmosphere.

Physical and Chemical Properties Relevant to Preparation

Property Value Notes
Melting Point < -78 °C Remains liquid at low temperatures
Viscosity (room temp) ~5 cp Facilitates handling and vaporization
Vapor Pressure Sufficient at ~35 °C Enables evaporation for CVD applications
Thermal Stability Evaporation at 170 °C (Ar) Suitable for thermal decomposition
Stability in Air/Water Stable, minimal reaction Allows for safer storage and handling

Analytical and Characterization Techniques

Application in Chemical Vapor Deposition (CVD)

The compound’s preparation is optimized to yield a liquid at room temperature with adequate vapor pressure, allowing:

  • Quantitative supply by gas bubbling or liquid mass flow controllers.
  • Thermal decomposition on substrates in hydrogen atmosphere at 100–300 °C to produce pure platinum films.
  • High mass productivity and film purity, with no detectable metallic impurities.

Summary Table of Preparation Parameters

Parameter Condition/Value Description
Solvent Toluene Reaction medium
Temperature (reaction start) -78 °C Low temperature to control reactivity
Temperature (reaction end) Room temperature (~25 °C) To complete reaction
Reaction time 60 minutes total 30 min at -78 °C + 30 min at room temp
Vacuum distillation 50 °C / 0.3 Torr Purification step to isolate product
Yield ~51% (based on Pt) Moderate yield
Physical state of product Pale yellow viscous liquid Facilitates handling and vaporization
Vapor pressure at 35 °C Sufficient for CVD feedstock Enables controlled evaporation

Research Findings and Notes

  • The preparation method is derived from the synthesis of trimethyl(cyclopentadienyl)platinum(IV) with substitution of sodium methylcyclopentadienide for sodium cyclopentadienide.
  • The product’s liquid state at room temperature and favorable vapor pressure improve its usability in CVD processes compared to solid analogues requiring sublimation.
  • The method provides a pathway to highly pure organoplatinum compounds suitable for electronic material fabrication.
  • Thermal decomposition in hydrogen atmosphere is essential to avoid carbon or oxygen contamination in platinum films.

This detailed overview synthesizes diverse research findings and patent literature to present a comprehensive and authoritative account of the preparation methods of trimethyl(methylcyclopentadienyl)platinum(IV), emphasizing reaction conditions, purification, and physical properties critical for its application in advanced material science.

Chemical Reactions Analysis

Thermal Decomposition

Trimethyl(methylcyclopentadienyl)platinum(IV) undergoes thermal decomposition upon heating, leading to the formation of elemental platinum and gaseous byproducts such as methane. The decomposition process can be summarized as follows:

MeCpPt IV Me3ΔTPt+CH4+other products\text{MeCpPt IV Me}_3\xrightarrow{\Delta T}\text{Pt}+\text{CH}_4+\text{other products}

Electron Beam-Induced Decomposition

Electron beam-induced decomposition is a significant reaction pathway for trimethyl(methylcyclopentadienyl)platinum(IV), particularly in focused electron beam induced processing (FEBIP). When exposed to electron beams (e.g., 500 eV), the compound decomposes, resulting in:

  • Reduction of platinum from Pt(IV) to metallic Pt.

  • Evolution of methane and hydrogen from the adsorbate layer.

  • Loss of C−H groups from the compound.

The kinetics of this process have been studied using techniques such as temperature-programmed desorption (TPD) and X-ray photoelectron spectroscopy (XPS). The average reaction cross-section for this process has been determined to be approximately 2.2×1016cm22.2\times 10^{-16}\,\text{cm}^2 for 500 eV electrons .

Ion Beam-Induced Reactions

Ion-beam-induced reactions also play a crucial role in the deposition processes involving trimethyl(methylcyclopentadienyl)platinum(IV). Studies indicate that when exposed to argon ions (1.2–4 keV), the precursor loses all four methyl groups, leading to a deposit with a PtC₅ stoichiometry. This process contrasts with electron-induced reactions, where typically only one Pt−CH₃ group is lost .

Mechanism of Electron-Induced Decomposition

The mechanism for electron-induced decomposition involves several steps:

  • Adsorption : Trimethyl(methylcyclopentadienyl)platinum(IV) adsorbs onto the substrate.

  • Electron Interaction : Incident electrons interact with the adsorbed molecules, promoting bond cleavage.

  • Decomposition : The cleavage of Pt−CH₃ bonds leads to the formation of methane and reduced platinum.

Mechanism of Ion-Induced Deposition

In ion-induced deposition:

  • Energy Transfer : Incident ions transfer energy to the adsorbed precursor molecules.

  • Fragmentation : This energy transfer leads to the loss of all methyl groups and potential decomposition of the cyclopentadienyl ring.

  • Formation of Deposits : Resulting deposits exhibit different stoichiometries based on ion energy and substrate conditions.

Reaction Cross Sections for Electron-Induced Dissociation

| Incident Electron Energy (eV) | Reaction Cross Section (cm2cm^2) |
|-------------------------------|------------------------------------|
| 8 | Low |
| 150 | Maximum |
| 3000 | Decreases |

Scientific Research Applications

Catalytic Applications

1.1 Olefin Metathesis and Hydrogenation

MeCpPtMe3 is recognized for its role in catalyzing olefin metathesis and hydrogenation reactions. These processes are vital in the synthesis of complex organic molecules, particularly in the petrochemical and pharmaceutical industries. The compound's ability to facilitate these reactions stems from its stable platinum center, which can effectively activate substrates for transformation.

  • Case Study : A study published in Chemistry - A European Journal demonstrated the effectiveness of MeCpPtMe3 as a catalyst for olefin metathesis, achieving high turnover frequencies and selectivity under mild conditions .

1.2 Hydrosilation Reactions

The compound has also been employed as a photocatalyst in hydrosilation reactions, where it facilitates the addition of silanes to alkenes. Recent research has shown that formulations containing MeCpPtMe3 exhibited significant improvements in conversion rates when activated by UV light, particularly at wavelengths around 365 nm .

  • Data Table: Hydrosilation Performance
    CatalystLight Wavelength (nm)Conversion Rate (%)
    MeCpPtMe336597
    MeCpPtMe340034.7

Microelectronics and Thin Film Deposition

2.1 Atomic Layer Deposition (ALD)

MeCpPtMe3 serves as a precursor in atomic layer deposition (ALD), a technique used to create thin films with precise control over thickness and composition. This application is crucial in the semiconductor industry for fabricating components like transistors and capacitors.

  • Case Study : Research from The Journal of Physical Chemistry C highlighted the use of MeCpPtMe3 in ALD processes to deposit platinum films, demonstrating uniformity and excellent step coverage on various substrates .

2.2 Chemical Vapor Deposition (CVD)

In addition to ALD, MeCpPtMe3 is utilized in chemical vapor deposition (CVD) processes for producing platinum nanoparticles and thin films. Its volatility and reactivity make it suitable for generating high-quality coatings essential for electronic devices.

Radiation Chemistry

3.1 Electron-Induced Reactions

Recent studies have explored the effects of electron irradiation on MeCpPtMe3, revealing that it can lead to the formation of platinum atoms embedded within carbon matrices. This property is being investigated for potential applications in radiation therapy and materials science .

  • Case Study : An investigation into electron-induced dissociation reported that exposure to electron beams resulted in effective platinum deposition on various substrates, which could be harnessed for advanced material applications .

Mechanism of Action

The mechanism of action of Trimethyl(methylcyclopentadienyl)platinum(IV) involves its decomposition to release platinum atoms, which then interact with the substrate or reactants. In atomic layer deposition, for example, the compound undergoes a two-step process: the platinum precursor attaches to active sites on the substrate surface, followed by the removal of remaining ligands . This process ensures the formation of a uniform and highly dispersed platinum layer.

Comparison with Similar Compounds

Research Findings and Key Advantages

Superior Volatility: MeCpPtMe₃’s low melting point and high volatility make it optimal for ALD/CVD, outperforming non-volatile analogs like (CH₃)₃PtI .

Photosensitivity : Uniquely activates under UV light for hydrosilation, unlike thermal catalysts .

Precision in Deposition : Generates atomically dispersed Pt on supports like CeO₂, critical for single-atom catalysts .

Biological Activity

Trimethyl(methylcyclopentadienyl)platinum(IV) (abbreviated as CpPtMe₃) is a platinum-based organometallic compound that has garnered attention for its potential biological activity, particularly in the context of cancer therapy. This compound represents a class of platinum(IV) prodrugs, which are designed to be activated within biological systems to release cytotoxic platinum(II) species. The unique structure of CpPtMe₃ allows for diverse interactions within biological environments, leading to various therapeutic implications.

The biological activity of Cp*PtMe₃ is primarily attributed to its ability to undergo intracellular reduction, converting from the less reactive platinum(IV) state to the more active platinum(II) form. This transformation facilitates interaction with cellular macromolecules, particularly DNA, leading to cytotoxic effects. Key mechanisms include:

  • DNA Binding : Platinum(II) complexes can bind to DNA, causing cross-links that inhibit replication and transcription.
  • Cell Cycle Interference : Studies have shown that Cp*PtMe₃ induces cell cycle arrest in cancer cells, particularly at the G2/M phase.
  • Apoptosis Induction : The activation of stress response pathways results in programmed cell death through apoptosis or necrosis, depending on the cellular context.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of Cp*PtMe₃ against various cancer cell lines. The following table summarizes key findings regarding its antiproliferative activity:

Cell Line IC₅₀ (µM) Selectivity Index (SI) Mechanism
A2780 (Cisplatin-sensitive)0.68 ± 0.031.47DNA cross-linking
SKOV3 (Cisplatin-resistant)1.20 ± 0.050.85Cell cycle arrest and apoptosis
Primary Fibroblasts8.26 ± 1.10-Minimal toxicity

These results indicate that Cp*PtMe₃ exhibits significant cytotoxicity against ovarian cancer cell lines, with a selectivity index suggesting better specificity towards cancer cells compared to normal fibroblasts .

Case Studies

Several case studies have highlighted the clinical relevance of platinum compounds like Cp*PtMe₃:

  • Epithelial Ovarian Cancer (EOC) : In a study involving EOC cell lines, CpPtMe₃ demonstrated higher antiproliferative activity compared to traditional cisplatin treatments, particularly in resistant cell lines . The resistance factor was notably lower for CpPtMe₃, suggesting potential advantages in overcoming drug resistance.
  • Combination Therapies : Research has explored the use of Cp*PtMe₃ in combination with other chemotherapeutics, such as anthracyclines and capecitabine, showing enhanced efficacy and manageable toxicity profiles . This approach may improve outcomes for patients with platinum-resistant cancers.

Q & A

Q. What experimental techniques are recommended for characterizing the electron-induced dissociation of Trimethyl(methylcyclopentadienyl)platinum(IV)?

Methodological Answer:

  • Temperature-Programmed Desorption (TPD) : Used to measure adsorption energies, which vary with substrate and coverage (e.g., 0.9–1.3 eV on a:C-Pt vs. 1.1–1.5 eV on Au) .
  • X-ray Photoelectron Spectroscopy (XPS) : Identifies chemical states of Pt and ligands during decomposition.
  • Mass Spectrometry (MS) : Quantifies dissociation products and reaction pathways under ultrahigh vacuum (UHV) conditions .
  • Key Consideration: Cross-section measurements (e.g., 4.2±0.3×10⁻¹⁷ cm² at 8 eV on a:C-Pt) require calibration against substrate-specific electron fluxes .

Q. How can the purity and stability of Trimethyl(methylcyclopentadienyl)platinum(IV) be validated during storage?

Methodological Answer:

  • Storage Conditions : Maintain at 2–8°C under inert gas (argon) to prevent oxidation or sublimation (sublimes at 23°C/0.053 mmHg) .
  • Analytical Checks : Use nuclear magnetic resonance (NMR) to monitor ligand integrity and inductively coupled plasma mass spectrometry (ICP-MS) for Pt content quantification.
  • Safety Protocols : Follow hazard codes (H300+H310-H317-H400) and use gloveboxes for air-sensitive handling .

Advanced Research Questions

Q. How do substrate materials influence the electron-induced dissociation efficiency of Trimethyl(methylcyclopentadienyl)platinum(IV)?

Methodological Answer:

  • Experimental Design : Compare cross-sections on a:C-Pt (4.2×10⁻¹⁷ cm²) and Au (1.4×10⁻¹⁷ cm²) at 8 eV, noting substrate-dependent adsorption energies .
  • Mechanistic Insight : Au’s lower reactivity correlates with weaker precursor-substrate interactions, reducing dissociation efficiency.
  • Data Validation : Use density functional theory (DFT) with relativistic corrections to model Pt-ligand bonding and substrate effects .

Q. What strategies resolve contradictions in reported adsorption energies for Trimethyl(methylcyclopententadienyl)platinum(IV) on different surfaces?

Methodological Answer:

  • Coverage Dependence : Adsorption energy decreases with higher coverage due to steric/electronic effects (e.g., 1.5 eV at low coverage vs. 0.9 eV at high coverage on a:C-Pt) .
  • Surface Characterization : Atomic force microscopy (AFM) or scanning tunneling microscopy (STM) can identify surface defects or impurities affecting measurements.
  • Collaborative Validation : Combine experimental (TPD/XPS) and computational (DFT) data to reconcile discrepancies .

Q. How can Trimethyl(methylcyclopentadienyl)platinum(IV) be optimized for atomic layer deposition (ALD) of Pt nanoparticles?

Methodological Answer:

  • Parameter Optimization : Adjust ALD cycle times (e.g., 0.5–2 s precursor pulses) and temperatures (30–150°C) to control nanoparticle size (1–2 nm) .
  • Substrate Engineering : Use high-surface-area supports (Al₂O₃, TiO₂) to enhance dispersion and catalytic activity .
  • In Situ Monitoring : Quadrupole mass spectrometry (QMS) tracks ligand desorption during ALD, ensuring complete precursor decomposition .

Q. What computational approaches are effective for studying cycloplatination mechanisms involving Trimethyl(methylcyclopentadienyl)platinum(IV)?

Methodological Answer:

  • Relativistic DFT : Accounts for Pt’s relativistic effects in oxidative addition/reductive elimination steps .
  • Kinetic Modeling : Simulate associative/dissociative pathways for metallacycle formation, validated by experimental rate constants.
  • Synergistic Workflows : Integrate computational predictions with kinetic isotope effect (KIE) studies to validate transition states .

Data Analysis & Experimental Design

Q. How should researchers analyze discrepancies in total cross-section measurements across electron energy ranges?

Methodological Answer:

  • Energy-Dependent Trends : Cross-sections peak at ~150 eV (4.1×10⁻¹⁶ cm² on a:C-Pt) due to resonance effects, then decline at higher energies .
  • Error Mitigation : Normalize data to beam current fluctuations and use monochromatic electron sources to reduce energy spread.
  • Statistical Validation : Apply ANOVA to compare datasets from multiple trials (e.g., ±0.3×10⁻¹⁷ cm² uncertainty at 8 eV) .

Q. What methodologies ensure reproducibility in Pt nanoparticle synthesis using Trimethyl(methylcyclopentadienyl)platinum(IV)?

Methodological Answer:

  • Precursor Purity : Verify via melting point (30–31°C) and NMR .
  • Gas-Phase Control : Maintain precise pressure (10⁻⁶–10⁻⁴ mbar) during chemical vapor deposition (CVD) to regulate nucleation .
  • Post-Synthesis Analysis : Use transmission electron microscopy (TEM) and X-ray diffraction (XRD) to confirm particle size and crystallinity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Trimethyl(methylcyclopentadienyl)platinum(IV)
Reactant of Route 2
Trimethyl(methylcyclopentadienyl)platinum(IV)

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